Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)-
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Overview
Description
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a pentanamide group attached to the triazine ring, which is further substituted with an amino and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- typically involves the substitution of cyanuric chloride with appropriate amines. One common method includes the reaction of cyanuric chloride with 4-amino-6-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide: Known for its anticancer activity.
1,3,5-Triazine-2,4-diamines: Used in various chemical reactions and known for their biological activities.
Uniqueness
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pentanamide group with a triazine ring and specific substituents makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
102669-37-4 |
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Molecular Formula |
C11H19N5O |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(4-amino-6-propyl-1,3,5-triazin-2-yl)pentanamide |
InChI |
InChI=1S/C11H19N5O/c1-3-5-7-9(17)15-11-14-8(6-4-2)13-10(12)16-11/h3-7H2,1-2H3,(H3,12,13,14,15,16,17) |
InChI Key |
BOXAPHVPUOQLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=NC(=N1)N)CCC |
Origin of Product |
United States |
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